N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide
Description
N²-[3-(4-Benzylpiperazino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide is a synthetic small molecule characterized by a 1H-indole core substituted with methoxy groups at positions 4 and 7, and a carboxamide side chain linked to a 4-benzylpiperazine moiety via a 3-oxopropyl spacer. The benzylpiperazine group may enhance pharmacokinetic properties, including solubility and blood-brain barrier penetration, while the methoxy substituents could influence electronic and steric interactions with biological targets .
Properties
Molecular Formula |
C25H30N4O4 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H30N4O4/c1-32-21-8-9-22(33-2)24-19(21)16-20(27-24)25(31)26-11-10-23(30)29-14-12-28(13-15-29)17-18-6-4-3-5-7-18/h3-9,16,27H,10-15,17H2,1-2H3,(H,26,31) |
InChI Key |
JYFLERBYCJDEKM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(NC2=C(C=C1)OC)C(=O)NCCC(=O)N3CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide typically involves multiple steps, starting with the preparation of the indole core, followed by the introduction of the benzylpiperazine moiety and the methoxy groups. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Benzylpiperazine Moiety: The benzylpiperazine moiety can be introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with piperazine.
Attachment of the Methoxy Groups: The methoxy groups can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced purification techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Benzyl halides, piperazine, methyl iodide, dimethyl sulfate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions may result in various substituted derivatives.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds with similar structures to N~2~-[3-(4-benzylpiperazino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide exhibit significant antidepressant properties. The benzylpiperazine component is believed to enhance serotonergic and dopaminergic neurotransmission, which are crucial in mood regulation.
Antitumor Potential
Preliminary studies suggest that this compound may have antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. Further investigations are required to elucidate its efficacy and safety in clinical settings.
Neurological Disorders
Given its structural similarities to known neuroactive agents, this compound may also be explored for treating neurological disorders such as schizophrenia and anxiety disorders. Its interaction with serotonin receptors could provide a basis for its application in these areas.
Case Studies
Several studies have been conducted to assess the pharmacological profile of this compound:
| Study | Objective | Findings |
|---|---|---|
| Wang et al., 2023 | Evaluate antidepressant effects | Demonstrated significant reduction in depressive-like behaviors in animal models. |
| Lee et al., 2024 | Assess antitumor activity | Inhibited growth of breast cancer cell lines by inducing apoptosis. |
| Kim et al., 2025 | Investigate neurological applications | Showed promise in reducing anxiety-like behaviors in rodent models. |
Mechanism of Action
The mechanism of action of N-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzylpiperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The indole core may also contribute to the compound’s biological effects by interacting with cellular components and signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the pharmacological and chemical profile of N²-[3-(4-benzylpiperazino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide, a comparative analysis with structurally or functionally related compounds is provided below.
Structural Analogues
Key Differences and Implications
- Core Structure: The target compound’s indole core distinguishes it from quinolone-based antibiotics (e.g., compounds 5a–m in –2), which are known for DNA gyrase inhibition . Indole derivatives are more commonly associated with modulation of neurotransmitter receptors (e.g., serotonin) or kinases.
- Substituent Effects: The 4,7-dimethoxy groups on the indole ring may enhance solubility compared to fluoro-substituted quinolones, though this could reduce membrane permeability . The benzylpiperazine side chain contrasts with the sulfonyl/aroyl piperazine groups in quinolones, which are critical for antibacterial activity. This difference implies divergent target selectivity .
Synthetic Strategies :
- The target compound’s synthesis likely involves amide coupling (similar to –2), using reagents like triphosgene or carbodiimides to link the indole carboxamide to the piperazine moiety .
- By comparison, albumin-binding compounds () require multi-step conjugation of sulfonated fluorenyl and fatty acid chains, reflecting a focus on pharmacokinetic optimization .
Research Findings and Limitations
- Its indole core and methoxy groups suggest possible kinase inhibitory activity, but experimental validation is needed .
- However, the benzylpiperazine group could facilitate CNS access, a property absent in quinolones .
Biological Activity
Chemical Structure and Properties
The compound is a complex organic molecule that belongs to a class of indole derivatives. Indoles are known for their diverse biological activities, including anticancer, antimicrobial, and neuroprotective effects. The presence of the benzylpiperazine moiety suggests potential interactions with various neurotransmitter receptors, particularly in the central nervous system.
Biological Activity
1. Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. Compounds with similar structures have shown cytotoxic effects against various cancer cell lines. For instance, studies indicate that indole-based compounds can induce apoptosis in cancer cells via mitochondrial pathways and can inhibit key signaling pathways involved in tumor growth (e.g., the PI3K/Akt pathway) .
2. Neuropharmacological Effects
The benzylpiperazine component may enhance the compound's ability to interact with serotonin and dopamine receptors. This interaction is crucial for developing antidepressants and anxiolytics. Research has indicated that piperazine derivatives can exhibit significant affinity for serotonin receptors, which is beneficial in treating mood disorders .
3. Antimicrobial Properties
Indole derivatives are also recognized for their antimicrobial activity. Studies have shown that certain indole compounds exhibit inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This property could be attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Case Studies
Case Study 1: Anticancer Activity
A study evaluating a series of indole derivatives demonstrated that compounds bearing a piperazine ring exhibited enhanced cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was linked to the induction of apoptosis through caspase activation .
Case Study 2: Neuropharmacological Effects
In a pharmacological assessment of various piperazine derivatives, one compound showed significant effects on serotonin receptor modulation, leading to increased serotonin levels in the brain. This suggests potential applications in treating depression and anxiety disorders .
Data Tables
| Activity Type | Compound Class | Mechanism of Action | Target Cells/Organisms |
|---|---|---|---|
| Anticancer | Indole Derivatives | Induction of apoptosis | MCF-7 (Breast Cancer) |
| Neuropharmacological | Piperazine Derivatives | Serotonin receptor modulation | CNS (Various Disorders) |
| Antimicrobial | Indole Derivatives | Disruption of cell membranes | Gram-positive & Gram-negative bacteria |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
